(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to have good green metrics .
Result of Action
Similar compounds have been found to exhibit a variety of biological effects .
Action Environment
Similar compounds have been found to exhibit their effects in a variety of environments .
Biochemical Analysis
Biochemical Properties
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound may influence neurotransmitter metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to altered levels of neurotransmitters, thereby affecting neuronal cell signaling and function . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters such as tyramine and tryptamine . This inhibition can lead to increased levels of these neurotransmitters, thereby influencing various physiological processes. Additionally, it may interact with other enzymes or receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it has a relatively high water solubility and a moderate boiling point, which may affect its stability and degradation rate . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential toxicity or adaptive responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving cognitive function. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of neurotransmitters . This interaction affects metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and signaling pathways. Additionally, it may be metabolized by other enzymes, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has a moderate log Kow value, indicating its ability to cross cell membranes and distribute within various tissues . Additionally, it may interact with transporters or binding proteins that facilitate its uptake and distribution within cells. Understanding its transport and distribution is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with monoamine oxidase suggests its localization within mitochondria, where this enzyme is predominantly found . This localization is essential for its inhibitory effects on neurotransmitter metabolism and signaling pathways.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(15(2,3)4)16-11-10-13-6-8-14(17-5)9-7-13/h6-9,12,16H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSNSWEWNDXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.